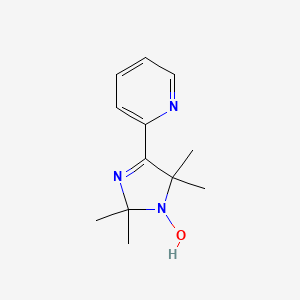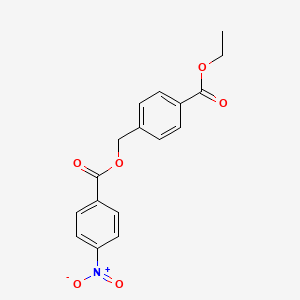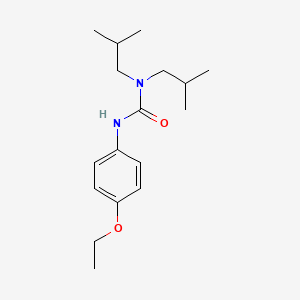
2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol, commonly known as TMI, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TMI is a heterocyclic compound that contains an imidazole ring and a pyridine ring, making it a useful building block for the synthesis of various chemical compounds.
Mecanismo De Acción
TMI acts as a nucleophile due to the presence of the imidazole ring, which contains a nitrogen atom with a lone pair of electrons. This makes TMI a useful building block for the synthesis of various chemical compounds, especially those that require nucleophilic substitution reactions.
Biochemical and Physiological Effects:
TMI has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit low toxicity in laboratory experiments. TMI has been used as a ligand for metal catalysts in various reactions, including the synthesis of peptides and other organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMI in laboratory experiments is its high reactivity as a nucleophile. This makes it a useful building block for the synthesis of various chemical compounds. However, TMI is relatively expensive compared to other building blocks, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the use of TMI in scientific research. One potential application is in the synthesis of new organic compounds for use in drug discovery and other biomedical applications. TMI could also be used as a building block for the synthesis of new materials with unique properties, such as ionic liquids for energy storage and conversion. Additionally, TMI could be used as a ligand for metal catalysts in new reactions, expanding the range of chemical compounds that can be synthesized in the laboratory.
Métodos De Síntesis
TMI can be synthesized by reacting 2,2,5,5-tetramethyl-3-pyrroline-1-oxide with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction results in the formation of TMI as a white solid with a melting point of around 130-135°C.
Aplicaciones Científicas De Investigación
TMI has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand for metal catalysts, as well as a building block for the synthesis of various organic compounds. TMI has also been used as a reagent in the preparation of imidazolium-based ionic liquids, which have potential applications in energy storage and conversion.
Propiedades
IUPAC Name |
2-(1-hydroxy-2,2,5,5-tetramethylimidazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11(2)10(9-7-5-6-8-13-9)14-12(3,4)15(11)16/h5-8,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMONITXIIENLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1O)(C)C)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)

![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)

